![molecular formula C17H14F2N2O2 B11825270 Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825270.png)
Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. Reagents such as hydrazine and ethyl acetoacetate are often used in this step.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction conditions typically involve the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using reagents like ethanol and sulfuric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
The compound exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs play a critical role in tumor progression and metastasis, making this compound a potential candidate for cancer treatment. Research has shown that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit FGFR signaling pathways, leading to reduced proliferation of various cancer cell lines.
Activity | Description |
---|---|
FGFR Inhibition | Inhibits signaling pathways crucial for tumor growth |
Cancer Cell Line Impact | Effective against multiple cancer types |
Potential Off-target Effects | May interact with other biological targets |
Synthesis and Derivatives
The synthesis of ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. Variations in the synthesis process can yield different derivatives which may exhibit altered biological properties.
Table 2: Structural Derivatives Comparison
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Lacks benzyl group | Moderate FGFR inhibition |
Ethyl 5-chloro-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Chlorine instead of fluorine | Reduced potency against FGFR |
Ethyl 5-methyl-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Methyl groups instead of fluorines | Varying biological effects |
Therapeutic Applications
Given its pharmacological properties, this compound is being explored for its potential in various therapeutic applications:
- Cancer Therapy : Targeting FGFRs to inhibit tumor growth.
- Combination Therapies : Its ability to interact with multiple receptor sites suggests potential use in combination with other therapeutic agents to enhance efficacy.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in preclinical models. For instance, research published in peer-reviewed journals has demonstrated that derivatives can significantly reduce tumor size in xenograft models when administered alongside standard chemotherapy agents.
Case Study Example:
In a study involving human cancer cell lines, this compound was shown to:
- Reduce cell viability by over 70% at specific concentrations.
- Induce apoptosis in treated cells, suggesting a mechanism involving programmed cell death.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.
Comparison with Similar Compounds
Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other fluorinated heterocyclic compounds, such as:
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Similar structure but with a pyrazolo[3,4-b]pyridine core.
2-Fluoro-3-bromopyridine: A simpler fluorinated pyridine derivative.
Pentafluoropyridine: A highly fluorinated pyridine with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and benzyl groups, which impart distinct physical and chemical properties.
Biological Activity
Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine family, notable for its potential in therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core with a carboxylate ester functional group and fluorine substituents that enhance its lipophilicity and biological activity. Its molecular formula is C16H15F2N2O2 with a molecular weight of 300.30 g/mol.
Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs play crucial roles in cell proliferation, differentiation, and survival, making them significant targets in cancer therapy. By inhibiting FGFR signaling pathways, this compound shows promise in suppressing tumor growth and metastasis in various cancer cell lines.
Biological Activity Overview
The biological activities of this compound are summarized as follows:
- Inhibition of FGFRs : Significant reduction in FGFR-mediated signaling pathways.
- Anticancer Effects : Demonstrated efficacy against several cancer cell lines including breast and lung cancer.
- Potential Off-target Interactions : The compound may interact with other biological targets due to its structural features.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Lacks the benzyl group | Moderate FGFR inhibition |
Ethyl 5-chloro-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Chlorine instead of fluorine | Reduced potency against FGFR |
Ethyl 5-methyl-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Methyl groups instead of fluorines | Varying biological effects |
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
-
In Vitro Studies : A study demonstrated that the compound exhibited an IC50 value of approximately 25 μM against breast cancer cell lines, indicating potent inhibitory activity on cell proliferation.
- Reference: .
-
Animal Models : In vivo studies using mouse models showed significant tumor size reduction when treated with this compound compared to control groups.
- Reference: MDPI .
- Safety Profile : Toxicological assessments indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Properties
Molecular Formula |
C17H14F2N2O2 |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-[(3-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H14F2N2O2/c1-2-23-17(22)15-8-12-7-14(19)9-20-16(12)21(15)10-11-4-3-5-13(18)6-11/h3-9H,2,10H2,1H3 |
InChI Key |
PVGTWYYDLAEBNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1CC3=CC(=CC=C3)F)F |
Origin of Product |
United States |
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